molecular formula C13H16BFN2O2 B13452283 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B13452283
M. Wt: 262.09 g/mol
InChI Key: ZCFOKGYUGLDEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₄H₁₉BFN₂O₂
Molecular Weight: 258.12 g/mol
CAS Number: 1227911-51-4
Key Features: This compound belongs to the indazole class of heterocyclic aromatic molecules, characterized by a fluorine substituent at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 2. The boronate ester facilitates participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl or heteroaryl structures for pharmaceuticals and materials science .

Synthesis: Typical preparation involves palladium-catalyzed borylation under microwave or thermal conditions. For example, a reaction using dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) in dichloromethane at 80°C for 12.5 hours yields the product in 91% purity after column chromatography .

Properties

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

IUPAC Name

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)11-8-7-16-17-10(8)6-5-9(11)15/h5-7H,1-4H3,(H,16,17)

InChI Key

ZCFOKGYUGLDEPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

A representative synthesis reported involves the following key steps:

  • Step 1: Bromination of 4-fluoro-2-nitrotoluene
    The starting material, 4-fluoro-2-nitrotoluene, is brominated using N-bromosuccinimide (NBS) in trifluoroacetic acid with concentrated sulfuric acid as a catalyst. The reaction is conducted over 16 hours, yielding 1-bromo-5-fluoro-2-methyl-3-nitrobenzene as a crude intermediate.

  • Step 2: Reduction to 3-bromo-5-fluoro-2-methyl-phenylamine
    The nitro group is reduced using iron powder in methanol with concentrated hydrochloric acid under reflux conditions for 16 hours. The product is purified by flash chromatography.

  • Step 3: Formation of the Indazole Core and Borylation
    The aniline derivative undergoes palladium-catalyzed borylation in the presence of triethylamine, palladium acetate, and a phosphine ligand (e.g., 2-dicyclohexylphosphino biphenyl) with pinacol borane in 1,4-dioxane at 80°C for 4 hours. This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group on the indazole ring, yielding the target compound.

Reaction Conditions Summary

Step Reagents and Conditions Duration Temperature Yield (approx.)
1 N-Bromosuccinimide, trifluoroacetic acid, H2SO4 16 h Room temp Crude intermediate
2 Fe powder, MeOH, HCl (conc.) 16 h Reflux Purified amine
3 Pd(OAc)2, triethylamine, 2-dicyclohexylphosphino biphenyl, pinacol borane, 1,4-dioxane 4 h 80°C 466 mg isolated

Analytical Data and Research Findings

Molecular and Physical Properties

Property Value
Molecular Formula C13H16BFN2O2
Molecular Weight 262.09 g/mol
CAS Number 885698-71-5
Solubility Soluble in organic solvents
Log P (Consensus) ~1.88
TPSA (Topological Polar Surface Area) 34.25 Ų

Structural Features

  • The compound contains a fluorine atom at the 5-position of the indazole ring.
  • The boronate ester is a pinacol boronate, enhancing stability and reactivity for Suzuki-Miyaura cross-coupling.
  • The indazole core is a bicyclic heterocycle with known pharmacological significance.

Catalytic System and Ligands

  • Palladium acetate is the catalyst of choice for the borylation step.
  • Phosphine ligands such as 2-dicyclohexylphosphino biphenyl (CyJohnPhos) improve catalytic efficiency.
  • Triethylamine acts as the base to facilitate the reaction.

Comparative Analysis of Preparation Methods

Parameter Method from Reference Alternative Methods (Literature)
Starting Material 4-fluoro-2-nitrotoluene Other fluoro-substituted aromatic amines
Halogenation Agent N-Bromosuccinimide (NBS) Bromine, other N-halosuccinimides
Reduction Iron powder in acidic methanol Catalytic hydrogenation, SnCl2 reduction
Borylation Catalyst Pd(OAc)2 with CyJohnPhos Pd(dppf)Cl2, Pd(PPh3)4
Solvent for Borylation 1,4-Dioxane Toluene, DMF
Reaction Temperature 80°C Range 60-100°C
Reaction Time 4 hours 2-6 hours
Purification Flash chromatography Crystallization, preparative HPLC

Notes on Research and Practical Considerations

  • The use of pinacol borane as the boron source is advantageous due to its stability and ease of handling.
  • The palladium-catalyzed borylation is sensitive to ligand choice, with bulky phosphines enhancing selectivity and yield.
  • The fluorine substituent influences the electronic properties of the indazole ring, potentially affecting reactivity during borylation.
  • Reaction scale-up requires careful control of temperature and atmosphere to avoid palladium catalyst deactivation.
  • The final compound's purity is typically confirmed by NMR, mass spectrometry, and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to other indazole-derived boronate esters, focusing on substituent positions, electronic effects, and applications.

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Weight (g/mol) CAS Number Similarity Score* Key Applications
5-Fluoro-4-(pinacol boronate)-1H-indazole 5-F, 4-boronate 258.12 1227911-51-4 1.00 Suzuki coupling intermediates
7-Fluoro-4-(pinacol boronate)-1H-indazole 7-F, 4-boronate 262.09 1186334-64-4 0.95 Antibacterial agents
6-Chloro-4-(pinacol boronate)-1H-indazole 6-Cl, 4-boronate 278.54 1802433-98-2 0.93 Kinase inhibitors
3-Methyl-4-(pinacol boronate)-1H-indazole 3-Me, 4-boronate 244.10 862723-42-0 0.91 Anticancer scaffolds
1-Benzyl-5-(pinacol boronate)-1H-indazole 1-Bn, 5-boronate 334.22 N/A 0.89 PROTAC degraders

*Similarity scores based on Tanimoto coefficients (0.85–1.00 = high structural similarity) .

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. Chlorine : The 5-fluoro derivative exhibits higher electron-withdrawing effects compared to 6-chloro analogs, enhancing electrophilic aromatic substitution rates in cross-couplings . However, chloro-substituted derivatives (e.g., 6-chloro-4-boronate indazole) show improved binding affinity to kinase ATP pockets due to halogen bonding .
  • Positional Isomerism : Moving the boronate group from position 4 to 5 (e.g., 5-boronate-1H-indazole) reduces steric hindrance, increasing coupling efficiency with aryl halides .
  • N-Substitution : 1-Benzyl or 1-tosyl derivatives (e.g., 1-benzyl-5-boronate indazole) enhance solubility in organic solvents but may reduce metabolic stability in vivo .

Table 2: Representative Reaction Yields with Different Catalysts

Compound Catalyst Temperature (°C) Yield (%) Reference
5-Fluoro-4-boronate indazole Pd(dppf)Cl₂ 80 91
6-Chloro-4-boronate indazole Pd(PPh₃)₄ 100 85
1-Benzyl-5-boronate indazole PdCl₂(AmPhos) 120 78

Biological Activity

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C17H25BFNO4S
  • Molecular Weight : 369.26 g/mol
  • CAS Number : 1469440-25-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases involved in cancer pathways. Research indicates that compounds with similar structures can act as inhibitors for various kinases, impacting cellular signaling pathways crucial for tumor growth and survival.

Table 1: Summary of Biological Targets and Activities

Biological Target Activity Reference
PKMYT1 KinaseInhibition
IRE1α KinaseAllosteric Inhibition
Other KinasesSelective Inhibition

Efficacy in Cellular Models

Studies have demonstrated that 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibits significant potency in inhibiting cancer cell proliferation. For instance, analogs of this compound have shown promising results in various in vitro assays measuring cell viability and apoptosis.

Case Study: PKMYT1 Inhibition

A study highlighted the compound's role as an inhibitor of the PKMYT1 kinase. The compound was shown to selectively inhibit PKMYT1 activity, leading to reduced phosphorylation of CDK1 and subsequent effects on cell cycle progression in cancer cell lines. This suggests potential therapeutic applications in cancers with dysregulated CDK1 activity .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. While specific ADME data for this compound is limited, related compounds have been characterized for favorable pharmacokinetic profiles.

Table 2: Pharmacokinetic Properties of Related Compounds

Compound Bioavailability Clearance Half-life
Analog AHighLowShort
Analog BModerateModerateModerate

Q & A

Q. What synthetic routes are recommended for preparing 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, and what parameters require optimization?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, where the boronate ester reacts with halogenated precursors (e.g., bromo- or iodoindazoles). Key steps include:

  • Precursor Preparation : Start with halogenated indazole derivatives (e.g., 5-fluoro-4-bromo-1H-indazole) .
  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) with a base like K₂CO₃ or Cs₂CO₃ in THF or dioxane .
  • Reaction Conditions : Optimize temperature (80–110°C) and reaction time (12–24 hrs) to balance yield and side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Q. Critical Parameters to Optimize :

ParameterImpactOptimal Range
Catalyst LoadingAffects reaction rate and cost1–3 mol%
Solvent PolarityInfluences boronate stabilityTHF/dioxane
Base StrengthPrevents protodeboronationK₂CO₃ (mild)

Q. Reference :

Q. How can researchers confirm structural integrity and purity post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions and boronate integration (e.g., δ 1.3 ppm for pinacol methyl groups) .
    • ¹⁹F NMR : Confirm fluorine presence (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 262.09 g/mol) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography : Resolve ambiguous cases using SHELXL or OLEX2 .

Q. Reference :

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from solvent effects or catalyst-substrate mismatches. Address via:

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to match DFT-simulated environments .
  • Catalyst Optimization : Compare Pd(OAc)₂ with bulky ligands (e.g., SPhos) to stabilize transition states .
  • Control Experiments : Isolate intermediates (e.g., Pd-π complexes) via low-temperature NMR .

Q. Example Workflow :

Perform DFT calculations (Gaussian, B3LYP/6-31G*) to model reaction pathways.

Validate with kinetic studies (NMR monitoring) .

Q. Reference :

Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling?

Methodological Answer: The fluorine atom exerts an electron-withdrawing effect, enhancing the boronate group’s electrophilicity. Key impacts:

  • Reactivity : Accelerates transmetallation in Suzuki reactions compared to non-fluorinated analogs .
  • Regioselectivity : Directs cross-coupling to specific positions (e.g., para to fluorine in aryl halides).

Q. Comparative Data :

CompoundCoupling Rate (k, s⁻¹)Yield (%)
5-Fluoro derivative0.4592
Non-fluorinated analog0.2878

Q. Reference :

Q. What crystallographic methodologies address twinning or low-resolution data for this compound?

Methodological Answer: For challenging datasets:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution .
  • Twinning Correction : Apply SHELXT’s twin refinement (BASF parameter) or HKLF5 format in SHELXL .
  • Software Tools : OLEX2 integrates SHELX workflows for automated twin detection and hydrogen placement .

Q. Case Study :

  • Resolution : 0.8 Å data reduced twinning (Rint from 0.12 to 0.05).
  • Refinement : R1 < 5% with anisotropic displacement parameters .

Q. Reference :

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer: Focus on boronate positioning and heterocyclic core modifications:

  • Synthetic Modifications :
    • Vary substituents (e.g., methyl, chloro) at positions 1, 3, or 7 .
    • Replace indazole with pyrazole or imidazole cores .
  • Biological Assays : Test kinase inhibition (e.g., JAK2, EGFR) via IC₅₀ measurements .

Q. Example SAR Table :

AnalogSubstituentKinase Inhibition (IC₅₀, nM)
Parent Compound5-F, 4-Bpin12.3
7-Methyl analog7-Me, 4-Bpin28.7
Pyrazole corePyrazole, 4-Bpin>100

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.